1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
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Overview
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in various scientific fields. This compound features a pyrrolidine ring, a bromopyridine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable amine, the pyrrolidine ring is synthesized through cyclization reactions.
Bromopyridine Introduction: The bromopyridine moiety is introduced via nucleophilic substitution reactions, often using bromopyridine and a suitable base.
Methoxyphenyl Group Addition: The final step involves coupling the methoxyphenyl group through etherification or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromopyridine and methoxyphenyl sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: The compound can be used in the development of new materials, catalysts, and other industrially relevant products.
Mechanism of Action
The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
- 1-(3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
- 1-(3-((5-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
Comparison: Compared to its analogs, 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems, making it distinct from its chloro- and fluoro- counterparts.
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-15-4-2-3-13(9-15)10-18(22)21-8-7-16(12-21)24-17-6-5-14(19)11-20-17/h2-6,9,11,16H,7-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHKNKIUGLEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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